3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide
Description
3-(3-Chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3-chlorophenyl group and a 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl moiety. The 3-chlorophenyl group contributes hydrophobic and electron-withdrawing properties, while the triazine ring, functionalized with methoxy groups, introduces hydrogen-bonding capabilities and structural rigidity.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)7-6-10-4-3-5-11(16)8-10/h3-5,8H,6-7,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHIKSPZAXXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide typically involves the reaction of 3-chlorobenzylamine with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction temperature is maintained at a moderate level to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of amides and esters.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzyme activity or binding to receptor sites, thereby modulating biochemical pathways. The triazinylmethyl group plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogues with Triazine Moieties
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI)
- Structure : Shares the 4,6-dimethoxy-1,3,5-triazine core but replaces the propanamide with a vinyl-aniline group.
- Activity : Demonstrated antifungal activity against Candida albicans, attributed to the triazine’s interaction with fungal enzymes or membranes .
- Key Difference : The absence of the chlorophenyl-propanamide chain in TRI suggests divergent target specificity compared to the target compound.
Sulfonylurea Herbicides (e.g., Cinosulfuron)
- Structure : Contain a 4,6-dimethoxy-1,3,5-triazin-2-yl group linked to a sulfonamide moiety.
- Activity : Act as acetolactate synthase (ALS) inhibitors in plants .
- Key Difference : The propanamide backbone in the target compound may enable interactions distinct from sulfonylureas’ sulfonamide-mediated herbicidal effects.
Table 1: Triazine-Containing Compounds
*Estimated based on analogs in .
Propanamide Derivatives with Aromatic Substitutents
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Structure : Features a 3-chlorophenyl-propanamide chain but substitutes the triazine-methyl group with a benzothiazole ring.
- Key Difference : The benzothiazole’s sulfur atom and aromaticity may enhance π-π stacking, whereas the triazine in the target compound offers hydrogen-bonding sites (methoxy groups) .
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-Aryl Propanamides (7c–7f)
- Structure : Propanamide derivatives with oxadiazole-thiazole sulfanyl groups and methyl-substituted aryl rings.
- Physical Properties : Melting points (134–178°C) and molecular weights (~375–389 g/mol) are comparable to the target compound .
Table 2: Propanamide-Based Analogues
Chlorophenyl-Containing Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Rigid phthalimide core with a chlorophenyl group.
- Application : Used in polymer synthesis (e.g., polyimides) due to its planar, aromatic structure .
- Key Difference : The phthalimide’s lack of a flexible propanamide chain limits its adaptability in biological interactions compared to the target compound.
Biological Activity
The compound 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is a derivative of triazine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C13H15ClN4O2
- Molecular Weight : 290.74 g/mol
- IUPAC Name : this compound
This compound features a chlorophenyl group attached to a propanamide backbone, with a dimethoxy-substituted triazine moiety that may contribute to its biological properties.
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Preliminary studies suggest that the triazine ring may exhibit:
- Antimicrobial Activity : The presence of the triazine moiety is known to enhance antimicrobial properties against various pathogens.
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds can possess significant antimicrobial properties. A study demonstrated that compounds with similar structures exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Activity
Several studies have investigated the anticancer potential of triazine derivatives. For instance:
- In vitro Studies : Compounds structurally related to this compound were tested against various cancer cell lines. Results showed significant cytotoxicity against HT29 (colon cancer) cells with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| Target Compound | HT29 | 12 | Induces oxidative stress |
Case Studies
- Case Study on Anticancer Activity : A study published in MDPI reported that a series of triazine-based compounds demonstrated significant growth inhibition in cancer cell lines, particularly those associated with colon cancer . The study highlighted the role of the dimethoxy groups in enhancing activity through increased electron donation.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of triazine derivatives found that certain compounds showed potent activity against multi-drug resistant strains of bacteria . The study emphasized structure-activity relationships (SAR) indicating that substitutions at specific positions on the triazine ring could enhance effectiveness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
